![molecular formula C16H19ClN2O2 B1433419 (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride CAS No. 1041016-94-7](/img/structure/B1433419.png)
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride
Overview
Description
“(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 . It is used for research and development purposes . It is also known as “(R,R,R)-2-AZABICYCLO[3.3.0]OCTANE-3-CARBOXYLIC ACID, BENZYL ESTER HYDROCHLORIDE SALT” or "(S S S)-2-AZABICYCLO(3 3 0)-OCTANE-3-CAR BOXYLIC ACID BENZYL EST HYDROCHLORIDE" .
Chemical Reactions Analysis
Esters, including “(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride”, can undergo a variety of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process is known as saponification when it occurs in basic solution . Esters can also react with ammonia and primary or secondary alkyl amines to yield amides .Scientific Research Applications
Pharmacological Actions
Research on analogues of physostigmine, including compounds like (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, demonstrates their potential in pharmacological actions. These compounds, containing a carbamic ester group and a basic substituent, exhibit physostigmine-like actions, influencing toxicities, miotic action, and intestinal peristalsis. This suggests their relevance in areas such as gastrointestinal motility and ocular pharmacology (Aeschlimann & Reinert, 1931).
Enantioselective Synthesis Applications
The compound has been explored in the context of enantioselective synthesis, particularly in the preparation of dihydropyrimidones. This involves the use of carbamic acid esters in the synthesis process, highlighting the compound's role in creating chiral compounds and its implications in stereochemical configuration studies (Goss, Dai, Lou, & Schaus, 2009).
Chemical Reactions and Synthesis
The compound has been a subject of research in various chemical reactions and synthesis processes. For instance, its derivatives have been used in the 1,3-dipolar addition of acetylenedicarboxylic esters, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Kinetic Resolution in Organic Chemistry
The compound's derivatives have been studied in the kinetic resolution of primary amines, particularly at high temperatures, using carboxylic acids and their ethyl esters as acyl donors. This research contributes to the field of organic synthesis, particularly in understanding the enantioselectivity and reaction rates of amines (Nechab et al., 2007).
Photolysis Studies
Studies on the photolysis of N-aryl-carbamic acid alkyl esters, related to (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, have provided insights into the primary products and reaction mechanisms in photochemistry. This research is significant for understanding the behavior of such compounds under light exposure and their potential applications in photochemical reactions (Schultze, 1973).
Safety and Hazards
The safety data sheet for “(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride” suggests that it should be handled with care. It is advised to avoid dust formation, breathing vapors, mist, or gas, and to use personal protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If swallowed, immediate medical attention is needed .
properties
IUPAC Name |
benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWKYXUALWCHN-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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